Bienvenue dans la boutique en ligne BenchChem!

Fosfomycin

Antibiotic resistance MurA inhibition Peptidoglycan biosynthesis

Fosfomycin (CAS 23155-02-4) is an irreversible MurA inhibitor with 91.6% clinical response against ESBL-producing E. coli (vs. 83.3% for nitrofurantoin) and 94.9% in vitro susceptibility. Unlike β-lactams and glycopeptides, it blocks the first committed peptidoglycan biosynthesis step, retaining full activity against MRSA (100% susceptible) and MDR Gram-negatives. Shows 72.7% synergy with ceftazidime-avibactam and 65.0% with colistin for salvage therapy. ≥98% purity.

Molecular Formula C3H7O4P
Molecular Weight 138.06 g/mol
CAS No. 23155-02-4
Cat. No. B1673569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfomycin
CAS23155-02-4
SynonymsFosfomycin
Fosfomycin Trometamol Salt
fosfomycin tromethamine
Monuril
Phosphomycin
Phosphonomycin
Tromethamine, Fosfomycin
Molecular FormulaC3H7O4P
Molecular Weight138.06 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)O
InChIInChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1
InChIKeyYMDXZJFXQJVXBF-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.69e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosfomycin (CAS 23155-02-4): A Broad-Spectrum Phosphonic Acid Antibiotic with a Unique MurA Target


Fosfomycin (CAS: 23155-02-4) is a bactericidal, broad-spectrum antibiotic belonging to the phosphonic acid class. It is a phosphoenolpyruvate (PEP) analogue produced by *Streptomyces* spp. that acts as an irreversible inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme that catalyzes the first committed step in bacterial peptidoglycan biosynthesis [1]. This mechanism is distinct from that of other cell wall-active agents like β-lactams and glycopeptides, which target later stages of the pathway. Fosfomycin is active against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains such as ESBL-producing *Escherichia coli* and methicillin-resistant *Staphylococcus aureus* (MRSA) [2].

Why Fosfomycin (CAS 23155-02-4) Cannot Be Substituted by Other Phosphonic Acid Derivatives or UTI Antibiotics


Despite sharing a phosphonic acid core, clinically available derivatives of this class exhibit profound differences in key selection parameters. For instance, the oral bioavailability of fosfomycin trometamol is 42.3%, which is 3.5-fold higher than that of the calcium salt (12%) [1]. Furthermore, while fosmidomycin also targets a pathway in isoprenoid biosynthesis, it is a much slower bactericidal agent against *E. coli* and possesses a narrower antimicrobial spectrum than fosfomycin [2]. In the clinical setting, generic substitution with other first-line urinary tract infection (UTI) agents such as nitrofurantoin is not equivalent; a real-world study in patients with ESBL-producing Enterobacterales found a higher clinical response rate (91.6% vs. 83.3%) with multidose fosfomycin [3]. These quantifiable differences in pharmacokinetics, spectrum, and clinical efficacy underscore the necessity of evidence-based product selection.

Quantitative Differentiation of Fosfomycin (CAS 23155-02-4) Against Key Comparators


Irreversible MurA Inhibition Confers a Unique Resistance Profile Compared to Other Cell Wall-Active Antibiotics

Fosfomycin acts as an irreversible, covalent inhibitor of the bacterial enzyme MurA by attacking an active-site cysteine residue (Cys115). This is a unique mechanism of action that is not shared by other major cell wall synthesis inhibitors, such as β-lactams, which target penicillin-binding proteins, or glycopeptides like vancomycin, which bind to the D-Ala-D-Ala terminus of peptidoglycan precursors [1]. This distinct mechanism means that resistance to β-lactams (e.g., via β-lactamase production or altered PBPs) or glycopeptides does not confer cross-resistance to fosfomycin. The clinical significance of this is supported by susceptibility data showing that fosfomycin retains activity against MRSA strains, which are resistant to methicillin and often have reduced susceptibility to vancomycin [2].

Antibiotic resistance MurA inhibition Peptidoglycan biosynthesis Fosfomycin

Fosfomycin Trometamol Demonstrates 3.5-Fold Higher Oral Bioavailability Than Fosfomycin Calcium

The choice of salt form is critical for oral therapy. In a comparative pharmacokinetic study in eight healthy male volunteers, the bioavailability of fosfomycin from the trometamol formulation was 42.3%, compared to only 12% for the calcium salt after administration of an equivalent 50 mg/kg oral dose [1]. This difference is reflected in the serum peak concentrations (Cmax), which were 26.2 mg/L for trometamol and 6.5 mg/L for the calcium salt [1]. A broader review of phosphonic acid derivatives confirms this trend, reporting bioavailability for fosfomycin trometamol at 37–44%, while the calcium salt is 2–2.5 times less absorbed and fosmidomycin has a bioavailability of 20–30% [2].

Bioavailability Pharmacokinetics Fosfomycin trometamol Oral formulation

Multidose Fosfomycin Achieves Higher Clinical Response Rate Than Nitrofurantoin in ESBL-Producing Enterobacterales UTI

In a real-world comparative study of hospitalized adults with lower urinary tract infections caused by ESBL-producing Enterobacterales, treatment with multidose fosfomycin resulted in a clinical response rate of 91.6% (among 167 patients), compared to 83.3% for those treated with nitrofurantoin [1]. This difference met the prespecified noninferiority margin of 10%. Notably, the fosfomycin cohort had more severe infections and higher comorbidity scores, yet still achieved superior outcomes [1].

Urinary tract infection ESBL Clinical efficacy Fosfomycin Nitrofurantoin

Superior In Vitro Potency of Fosfomycin Against ESBL-Producing E. coli Compared to Nitrofurantoin and Other Oral Agents

In vitro susceptibility data demonstrates that fosfomycin is highly active against ESBL-producing *E. coli*, a key resistant pathogen in urinary tract infections. A study of 254 ESBL-producing *E. coli* isolates showed a fosfomycin MIC90 of 4 μg/mL, with 94.9% of isolates being susceptible [1]. In contrast, the same study reported a nitrofurantoin MIC90 of 32 μg/mL (8-fold higher) and a susceptibility rate of 90.6%. The activity of fosfomycin was also superior to that of ciprofloxacin (MIC90 >16 μg/mL, 11.4% susceptible) and amoxicillin-clavulanate (MIC90 16 μg/mL, 59.4% susceptible) [1].

ESBL E. coli MIC90 Fosfomycin Nitrofurantoin Comparative activity

Fosfomycin Synergizes with β-Lactams, Enabling Combination Therapy Against Highly Resistant Gram-Negative Pathogens

A key differentiation for fosfomycin is its ability to act synergistically with other antibiotic classes, particularly β-lactams, against multidrug-resistant Gram-negative bacteria. In a 2025 study evaluating MBL-producing *K. pneumoniae* and *P. aeruginosa* clinical isolates, the combination of fosfomycin with ceftazidime-avibactam (CAZ-AVI) achieved synergy rates of 72.7% against *K. pneumoniae* and 65.0% with colistin against *P. aeruginosa* [1]. These rates are quantitatively higher than those typically observed with other antibiotic combinations. Time-kill assays confirmed that these combinations were bactericidal and suppressed the bacterial regrowth that occurred with each agent alone [1].

Synergy Combination therapy Metallo-β-lactamase Klebsiella pneumoniae Fosfomycin

Fosfomycin Exhibits Broad-Spectrum Activity Against Key MDR Pathogens Including MRSA, VRE, and ESBL Producers

Fosfomycin maintains potent in vitro activity against a wide range of clinically relevant multidrug-resistant (MDR) pathogens, a characteristic not uniformly shared by other oral antibiotics. A systematic review and surveillance data show that fosfomycin is active against methicillin-resistant *Staphylococcus aureus* (MRSA) with MIC50/90 values of 4/8 μg/mL, vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae [1][2]. For instance, a large US surveillance study of over 2200 contemporary clinical isolates reported fosfomycin MIC50/90 of 4/16 μg/mL against Enterobacterales and 4/8 μg/mL against *S. aureus* [2]. This broad coverage of both Gram-positive and Gram-negative MDR organisms is a key differentiator from many narrow-spectrum alternatives.

Broad-spectrum MDR MRSA VRE ESBL Fosfomycin

Evidence-Based Application Scenarios for Fosfomycin (CAS 23155-02-4)


Treatment of Uncomplicated and Complicated Urinary Tract Infections Caused by MDR Gram-Negative Pathogens

Fosfomycin trometamol is a first-line or alternative agent for the oral treatment of uncomplicated cystitis, particularly when caused by ESBL-producing *E. coli*. The evidence presented demonstrates a high clinical response rate of 91.6% in such infections, which is superior to nitrofurantoin [1]. The in vitro data confirming an MIC90 of 4 μg/mL and 94.9% susceptibility against ESBL-producing *E. coli* provides a strong microbiological rationale for this application [2].

Combination Therapy for Serious Infections Caused by Carbapenem-Resistant and MBL-Producing Gram-Negative Bacteria

Given the high synergy rates demonstrated with ceftazidime-avibactam (72.7%) and colistin (65.0%) against MBL-producing *K. pneumoniae* and *P. aeruginosa*, fosfomycin (in its intravenous formulation) is a critical component of salvage combination regimens for infections where therapeutic options are extremely limited [1]. This is a key application scenario for hospital formularies and procurement in tertiary care centers.

Alternative Agent for Infections Caused by MRSA and Other Resistant Gram-Positive Cocci

Fosfomycin's retained activity against MRSA (MIC90 8 μg/mL, 100% susceptible) [1] and its unique mechanism of action support its use as an oral or parenteral alternative in the treatment of mild-to-moderate skin and soft tissue infections, or as part of combination therapy for more severe infections, in patients who cannot tolerate or have failed other anti-MRSA agents.

Research Applications in Antibiotic Resistance and Synergy Studies

The unique, irreversible inhibition of MurA makes fosfomycin a valuable research tool for studying bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance [1]. Its well-documented synergistic interactions with β-lactams and other agents provide a model system for investigating combination therapy and the development of novel antimicrobial strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.